molecular formula C22H24N6O2 B2509813 2-[ethyl({4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl})amino]ethan-1-ol CAS No. 946290-27-3

2-[ethyl({4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl})amino]ethan-1-ol

Cat. No.: B2509813
CAS No.: 946290-27-3
M. Wt: 404.474
InChI Key: YWCLLFRHYYKIRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features:

  • A 1-phenyl substituent at position 1 of the pyrazolo[3,4-d]pyrimidine core.
  • A 3-methoxyphenylamino group at position 4, which modulates electronic and steric properties for target binding.
  • An ethylaminoethanol side chain at position 6, enhancing solubility and hydrogen-bonding capacity.

Properties

IUPAC Name

2-[ethyl-[4-(3-methoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c1-3-27(12-13-29)22-25-20(24-16-8-7-11-18(14-16)30-2)19-15-23-28(21(19)26-22)17-9-5-4-6-10-17/h4-11,14-15,29H,3,12-13H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCLLFRHYYKIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[ethyl({4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl})amino]ethan-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-methoxyaniline with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-carbaldehyde, followed by the addition of ethylamine to form the desired product. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[ethyl({4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl})amino]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in targeting various cancer types. Specifically, compounds similar to 2-[ethyl({4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl})amino]ethan-1-ol have been studied for their potential as epidermal growth factor receptor inhibitors (EGFRIs). For instance:

  • In Vitro Studies : Derivatives showed significant anti-proliferative activities against A549 (lung cancer) and HCT116 (colon cancer) cell lines. Notably, one derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant, indicating strong inhibitory potential against resistant cancer forms .

Synthesis and Derivative Exploration

The synthesis of this compound typically involves multi-step processes that include:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This can be achieved through reactions involving formamide and various aromatic aldehydes.
  • Substitution Reactions : The introduction of the ethyl and methoxy groups is crucial for enhancing biological activity.

Case Study 1: Inhibition of EGFR

A study focused on synthesizing new pyrazolo[3,4-d]pyrimidine derivatives demonstrated that specific modifications to the structure could enhance potency against EGFR. These findings suggest that tweaking substituents on the pyrazole ring can lead to improved therapeutic profiles .

Case Study 2: Broad Spectrum Anticancer Activity

Another research effort evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their anticancer properties across multiple cell lines. Results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 2-[ethyl({4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl})amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name / Identifier Core Substituents (Position) Aryl Group (Position 4) Side Chain (Position 6) Molecular Weight Key Properties
Target Compound: 2-[ethyl({4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl})amino]ethan-1-ol 1-phenyl, 4-amino, 6-ethylaminoethanol 3-methoxyphenyl Ethylaminoethanol ~405 g/mol Enhanced solubility, moderate logP
2-((4-((4-Chlorophenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol 1-phenyl, 4-amino, 6-methylaminoethanol 4-chlorophenyl Methylaminoethanol 394.9 g/mol Higher lipophilicity (Cl substituent)
2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol 1-methyl, 4-cyclopentylamino N/A Cyclopentylaminoethanol 261.32 g/mol Reduced solubility, increased steric bulk
Ethanol,2-[methyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]- (CAS 6266-71-3) 1-methyl, 4-methylamino N/A Methylaminoethanol 222.3 g/mol Simplified structure, low molecular weight

Key Observations :

  • The ethylaminoethanol side chain offers better aqueous solubility than cyclopentyl or methyl groups (), critical for bioavailability .

Biological Activity

The compound 2-[ethyl({4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl})amino]ethan-1-ol is a complex molecule that belongs to the class of pyrazolo[3,4-d]pyrimidines. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. This article explores the biological activity of this specific compound, examining its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core substituted with an ethylamino group and a methoxyphenyl moiety. The structural formula can be represented as follows:

C20H24N6O\text{C}_{20}\text{H}_{24}\text{N}_6\text{O}

Key Structural Features

  • Pyrazolo[3,4-d]pyrimidine Core : Known for its role in various biological activities.
  • Methoxyphenyl Substitution : Enhances lipophilicity and potentially increases bioavailability.
  • Ethylamino Group : Often associated with improved binding affinity to biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to the one have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: MCF-7 and MDA-MB-231 Cell Lines

In a comparative study, derivatives of pyrazolo[3,4-d]pyrimidine were tested against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated:

  • IC50 Values : The compound exhibited an IC50 value lower than 10 µM, indicating potent anticancer activity.
  • Mechanism of Action : Induction of apoptosis through caspase activation (caspases 3, 8, and 9) was observed. This suggests that the compound triggers programmed cell death pathways critical for cancer therapy .

Anti-inflammatory Activity

Compounds structurally related to the target compound have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines. For example:

  • Cytokine Inhibition : Reduction in TNF-alpha and IL-6 levels was noted in vitro.
  • Potential Applications : These findings suggest that the compound may be useful in treating inflammatory diseases such as rheumatoid arthritis .

Antiviral Properties

The pyrazolo[3,4-d]pyrimidine framework has also been associated with antiviral activity. Research indicates that certain derivatives can inhibit viral replication mechanisms.

Mechanism Insights

  • Viral Entry Inhibition : Some studies suggest that these compounds can interfere with viral entry into host cells by blocking specific receptors or pathways .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeCell Line TestedIC50 (µM)Mechanism of Action
Compound AAnticancerMCF-75.2Apoptosis via caspase activation
Compound BAnti-inflammatoryRAW 264.78.0Inhibition of TNF-alpha production
Compound CAntiviralHCV-infected cells12.5Inhibition of viral entry

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[ethyl({4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl})amino]ethan-1-ol?

  • Methodology :

  • Start with constructing the pyrazolo[3,4-d]pyrimidine core via cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with appropriate nitriles or aldehydes under acidic conditions .
  • Introduce the 3-methoxyphenylamino group at position 4 via nucleophilic substitution using 3-methoxyaniline in dry acetonitrile with catalytic triethylamine .
  • Functionalize position 6 with ethylaminoethanol through a two-step alkylation: (i) react with ethyl bromide in toluene at 100°C, (ii) couple with 2-bromoethanol under inert atmosphere, followed by purification via C18 reverse-phase chromatography .
  • Validate purity using HPLC (>95%) and structural integrity via 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • Perform accelerated stability studies by incubating the compound in buffers (pH 2–9) at 25°C, 40°C, and 60°C for 72 hours. Monitor degradation via LC-MS and quantify stability using UV-Vis spectroscopy .
  • Use differential scanning calorimetry (DSC) to assess thermal decomposition profiles and identify degradation products .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., kinase inhibition vs. cytotoxicity) be resolved for this compound?

  • Methodology :

  • Conduct target deconvolution using chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify off-target interactions .
  • Compare dose-response curves across cell lines (e.g., cancer vs. non-cancer) to distinguish target-specific effects from general cytotoxicity. Use siRNA knockdowns to validate putative targets .
  • Analyze structure-activity relationships (SAR) by synthesizing analogs with modifications to the methoxyphenyl or ethylaminoethanol groups. Test for retained kinase inhibition but reduced cytotoxicity .

Q. What strategies mitigate challenges in achieving enantiomeric purity during synthesis?

  • Methodology :

  • Employ chiral stationary phases (e.g., Chiralpak IA/IB) for HPLC purification to resolve enantiomers. Optimize mobile phases (e.g., hexane/isopropanol) for baseline separation .
  • Use asymmetric catalysis (e.g., BINAP-ruthenium complexes) during key steps like amine alkylation to enhance stereochemical control .
  • Validate enantiopurity via circular dichroism (CD) spectroscopy and chiral shift reagents in 1H^1H-NMR .

Q. How do solvent polarity and reaction kinetics influence the regioselectivity of pyrazolo[3,4-d]pyrimidine functionalization?

  • Methodology :

  • Perform DFT calculations (e.g., Gaussian 09) to model transition states and predict regioselectivity for substitutions at positions 4, 6, and 7 .
  • Experimentally validate by varying solvents (polar aprotic vs. non-polar) and monitoring reaction progress via 1H^1H-NMR kinetics. For example, DMF increases nucleophilicity at position 6, while toluene favors position 4 substitutions .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent biological responses with high variability?

  • Methodology :

  • Apply nonlinear regression (e.g., four-parameter logistic model) to fit dose-response curves. Use tools like GraphPad Prism to calculate EC50_{50}/IC50_{50} values with 95% confidence intervals .
  • Address variability via hierarchical Bayesian modeling to account for inter-experiment differences .

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?

  • Methodology :

  • Screen solvents (e.g., ethanol, DMSO/water mixtures) using vapor diffusion or slow evaporation. Monitor crystal growth with polarized light microscopy .
  • Resolve crystal packing issues by co-crystallizing with target proteins (e.g., kinases) or using seeding techniques .

Safety & Handling

Q. What protocols minimize risks when handling reactive intermediates during synthesis?

  • Methodology :

  • Use Schlenk lines for air-sensitive steps (e.g., bromoethanol coupling) and quench excess reagents (e.g., SO2_2Cl2_2) with ice-cold sodium bicarbonate .
  • Implement real-time gas monitoring for toxic byproducts (e.g., HBr, NOx_x) and ensure fume hoods with >0.5 m/s face velocity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.